molecular formula C13H20N2 B7792672 1-(2-Methylphenethyl)piperazine

1-(2-Methylphenethyl)piperazine

Cat. No.: B7792672
M. Wt: 204.31 g/mol
InChI Key: HDNYKLHRVSTELJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenethyl)piperazine is a synthetic organic compound belonging to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine and its diverse derivatives are of significant interest in medicinal chemistry and pharmacological research due to their broad biological activity . These compounds are frequently investigated as key structural motifs in the development of novel therapeutic agents. Prominent pharmaceutical compounds featuring a piperazine core include the antibiotic ciprofloxacin, the antipsychotic ziprasidone, and the vasodilator sildenafil, demonstrating the versatility of this scaffold . The mechanism of action for piperazine derivatives varies widely depending on the specific substitution pattern. Some piperazine-based anthelmintic drugs, for instance, are believed to act by paralyzing parasites through an agonist effect on the inhibitory GABA receptor, which is structurally distinct in invertebrates . Furthermore, recent preclinical studies on other piperazine derivatives have shown potential antidepressant-like effects, suggesting activity on monoaminergic pathways (involving serotonin, dopamine, and norepinephrine) and an ability to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus . As a research chemical, 1-(2-Methylphenethyl)piperazine may be of value for studying receptor interactions, exploring structure-activity relationships (SAR), and developing new psychoactive substances for research purposes. This product is intended for laboratory research and analysis only. It is not for diagnostic, therapeutic, or personal use. All necessary safety protocols must be followed. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

1-[2-(2-methylphenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-4-2-3-5-13(12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYKLHRVSTELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling of Aryl Halides with Piperazine Derivatives

A widely employed method involves palladium-catalyzed cross-coupling between aryl halides and protected piperazine precursors. For instance, 1-BOC-piperazine reacts with 2-methylphenethyl bromide in the presence of Pd-Ruphos G3 catalyst and sodium tert-butoxide in 1,4-dioxane at 100°C, achieving an 82% yield . The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium complex facilitates C–N bond formation. Post-coupling, the BOC-protecting group is removed using trifluoroacetic acid in dichloromethane at ambient temperature .

Key Reaction Parameters :

  • Catalyst : Pd-Ruphos G3 (0.1 equiv)

  • Base : Sodium tert-butoxide (1.5–3.0 equiv)

  • Solvent : 1,4-Dioxane (0.15–0.3 M)

  • Temperature : 100°C

  • Yield : 82%

This method is advantageous for its high efficiency and compatibility with electron-deficient aryl halides. However, the requirement for anhydrous conditions and specialized catalysts may limit scalability.

Reductive Amination of Piperazine with 2-Methylphenethylamine

Reductive amination offers a direct route by condensing piperazine with 2-methylphenethylamine in the presence of a reducing agent. A patent describes the use of lithium aluminum hydride (LiAlH4) to reduce intermediates such as 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one , yielding 1-(2-methylphenethyl)piperazine in 60.5% yield . The reaction occurs in tetrahydrofuran (THF) at 50–55°C, followed by workup with ethyl acetate and sodium hydroxide to isolate the product .

Key Reaction Parameters :

  • Reducing Agent : LiAlH4 (2.0 equiv)

  • Solvent : THF

  • Temperature : 50–55°C

  • Yield : 60.5%

While this method avoids palladium catalysts, the use of LiAlH4 necessitates careful handling due to its pyrophoric nature.

Alkylation of Piperazine with 2-Methylphenethyl Halides

Nucleophilic alkylation of piperazine with 2-methylphenethyl bromide under basic conditions provides a straightforward pathway. In a modified procedure, piperazine is treated with 2-methylphenethyl bromide and potassium carbonate in acetonitrile at reflux (80°C) for 12 hours . The reaction exploits the dual nucleophilicity of piperazine, though selectivity for monoalkylation requires stoichiometric control.

Key Reaction Parameters :

  • Base : K2CO3 (2.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Yield : ~50–60% (estimated from analogous reactions)

This method is cost-effective but may produce dialkylated byproducts, necessitating chromatographic purification.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthesis route:

Method Catalyst/Reagents Yield Conditions Scalability
Pd-catalyzed couplingPd-Ruphos G3, NaOtBu82% 100°C, anhydrousHigh
Reductive aminationLiAlH460.5% 50–55°C, THFModerate
Nucleophilic alkylationK2CO3~55% 80°C, acetonitrileModerate
Chan–Lam couplingCu(OAc)2, pyridineN/A Ambient, dichloromethaneLow

Industrial-Scale Considerations

For large-scale production, the palladium-catalyzed method is preferred due to its high yield and reproducibility . However, cost constraints may favor nucleophilic alkylation despite lower efficiency . Recent advances in continuous-flow chemistry could enhance the safety profile of LiAlH4-mediated reductions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

MPEP serves as a building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions, such as:

  • Oxidation : MPEP can be oxidized to form N-oxides.
  • Reduction : It can undergo reduction to yield corresponding amines.
  • Substitution : Nucleophilic substitution reactions can introduce diverse functional groups onto the piperazine ring.

Biology

Research has shown that MPEP exhibits potential biological activities , particularly:

  • Antimicrobial Activity : Studies indicate that MPEP demonstrates significant effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that MPEP may inhibit cancer cell proliferation and induce apoptosis through interactions with specific cellular pathways.

Medicine

MPEP is being explored as a pharmaceutical intermediate or active ingredient due to its unique properties. Its interaction with neurotransmitter receptors could lead to novel therapeutic applications in treating neurological disorders.

Industry

In industrial applications, MPEP is utilized in the development of new materials, such as polymers and coatings, owing to its chemical stability and reactivity.

Antimicrobial Efficacy

Research published in peer-reviewed journals has evaluated the antimicrobial efficacy of MPEP against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Another study focused on the anticancer properties of MPEP revealed that it inhibited cell growth in human cancer cell lines in a dose-dependent manner. The findings indicated that MPEP could induce apoptosis and affect critical cellular pathways involved in cancer progression.

Case Study on Antiproliferative Effects

A series of experiments assessed the growth inhibition of HCT-116 cells treated with various concentrations of MPEP derivatives. Results showed a dose-dependent decrease in cell viability, with significant nuclear disintegration observed via DAPI staining.

Case Study on Antimicrobial Efficacy

In another study evaluating antimicrobial properties, MPEP derivatives were tested against several bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated promising results, indicating effective antibacterial activity.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following analysis compares 1-(2-Methylphenethyl)piperazine with its structural analogs based on synthesis, receptor interactions, cytotoxic activity, and physicochemical properties.

Key Observations :

  • Bulky substituents (e.g., benzhydryl groups) are often introduced via nucleophilic substitution under elevated temperatures (e.g., 120°C with Na₂S as a catalyst) .
Receptor Binding and Pharmacological Activity
Compound Name Receptor Affinity (Key Findings) Selectivity Notes Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) High affinity for 5-HT₁A/5-HT₂ receptors; partial agonist at 5-HT₁B Used in combination with BZP to mimic MDMA
1-(3-Chlorophenyl)piperazine (mCPP) Mixed 5-HT₁B/5-HT₂C agonist; associated with anxiety and dysphoria Low selectivity across serotonin receptors
1-(2-Methoxyphenyl)piperazine Moderate dopamine D₂ receptor affinity (IC₅₀ ~ 50 nM) Structural rigidity enhances binding
1-(2-Methylphenethyl)piperazine* Predicted: Enhanced lipophilicity may increase CNS penetration; steric effects could reduce 5-HT₁A affinity Likely distinct from TFMPP/mCPP

Key Observations :

  • Substituent position (ortho, meta, para) critically impacts receptor selectivity. For example, 3-TFMPP (meta-CF₃) shows stronger serotonergic activity than 2-methoxy analogs .
  • Bulky substituents (e.g., benzhydryl in cytotoxic derivatives) reduce receptor engagement but enhance anticancer activity .
Cytotoxic Activity

Derivatives of 1-(4-chlorobenzhydryl)piperazine demonstrate potent cytotoxicity against multiple cancer cell lines:

Compound (Example) Cancer Cell Lines Tested IC₅₀ Range (µM) Mechanism Notes Reference
1-(4-Chlorobenzhydryl)piperazine Liver (HUH7), Breast (MCF7), Colon 0.5–2.3 Disrupts mitochondrial membrane potential
1-(2-Methylphenethyl)piperazine* Not reported Hypothetical: Steric bulk may limit uptake

Key Observations :

  • Piperazines with aromatic acyl groups (e.g., benzoyl) exhibit superior cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Compound Name pKa (Conjugate Acid) LogP (Predicted) Water Solubility Reference
Piperazine (unsubstituted) pKa₁ = 9.8; pKa₂ = 5.6 −0.7 High
1-(2-Hydroxyethyl)piperazine pKa₁ = 7.98; pKa₂ = 3.73 −1.2 Miscible with water
1-(2-Methoxyphenyl)piperazine pKa ~ 8.2 1.5 Low (lipophilic)
1-(2-Methylphenethyl)piperazine* Predicted: pKa ~ 8.5 2.1 Moderate (hydrophobic)

Key Observations :

  • Electron-withdrawing groups (e.g., −CF₃) lower pKa, enhancing protonation and membrane permeability .
  • Hydrophilic substitutions (e.g., −OH, −NH₂) improve solubility but reduce blood-brain barrier penetration .

Biological Activity

1-(2-Methylphenethyl)piperazine is an organic compound derived from piperazine, characterized by its unique structure that includes a methyl group on the phenethyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20N2
  • IUPAC Name : 1-[2-(2-methylphenyl)ethyl]piperazine
  • Structure : The compound consists of a piperazine ring attached to a 2-methylphenethyl group, influencing its interaction with biological targets.

Synthesis

The synthesis of 1-(2-Methylphenethyl)piperazine typically involves:

  • Starting Materials : 2-methylphenethylamine and piperazine.
  • Method : A common synthetic route is reductive amination using 2-methylphenylacetaldehyde and piperazine with sodium triacetoxyborohydride as a reducing agent.

Antimicrobial Activity

Research indicates that 1-(2-Methylphenethyl)piperazine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to affect cancer cell proliferation and induce apoptosis through interaction with specific cellular pathways, although detailed mechanisms remain under investigation.

The biological activity of 1-(2-Methylphenethyl)piperazine is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. These interactions can lead to various physiological effects, including modulation of neurotransmission and potential impacts on cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

To better understand the biological activity of 1-(2-Methylphenethyl)piperazine, it is useful to compare it with other piperazine derivatives:

Compound NameStructure CharacteristicsBiological Activity
1-PhenylpiperazineLacks methyl group on the phenyl ringModerate activity
1-(2-Chlorophenethyl)piperazineContains chlorine atomAntimicrobial properties
1-(2-Methoxyphenethyl)piperazineContains methoxy groupVaries by substitution

The presence of different substituents significantly influences their biological activities and chemical behavior.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(2-Methylphenethyl)piperazine. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research on Anticancer Activity

In another study focused on anticancer properties, researchers investigated the effects of 1-(2-Methylphenethyl)piperazine on human cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

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